molecular formula C9H7ClN2O B107909 4-Chloro-2-(1H-pyrazol-3-yl)phenol CAS No. 18704-67-1

4-Chloro-2-(1H-pyrazol-3-yl)phenol

Cat. No.: B107909
CAS No.: 18704-67-1
M. Wt: 194.62 g/mol
InChI Key: DMGLUMYOLOAXJY-UHFFFAOYSA-N
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Description

4-Chloro-2-(1H-pyrazol-3-yl)phenol is an organic compound with the molecular formula C9H7ClN2O. It is a heterocyclic compound that contains both a pyrazole ring and a phenol group.

Mechanism of Action

Mode of Action

It is known to undergo a mannich reaction with n,n′ -bis (methoxymethyl)diaza-18-crown-6 to afford nch 2 n-linked bis (3- (5-chloro-2-hydroxy)pyrazol-1-ylmethyl)-substituted diazacrown ether . This suggests that it may interact with its targets through covalent bonding or other chemical reactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-(1H-pyrazol-3-yl)phenol These factors could include pH, temperature, presence of other molecules, and more

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(1H-pyrazol-3-yl)phenol typically involves the Mannich reaction. In this process, 4-chloro-2-hydroxybenzaldehyde reacts with hydrazine hydrate to form the pyrazole ring. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(1H-pyrazol-3-yl)phenol

Properties

IUPAC Name

4-chloro-2-(1H-pyrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-6-1-2-9(13)7(5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGLUMYOLOAXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297402
Record name 4-Chloro-2-(1H-pyrazol-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18704-67-1
Record name 4-Chloro-2-(1H-pyrazol-3-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18704-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(1H-pyrazol-3-yl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018704671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2-(1H-pyrazol-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-(1H-pyrazol-3-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.635
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Chloro-2-(1H-pyrazol-3-yl)phenol in the synthesis of new compounds?

A: this compound serves as a valuable building block in organic synthesis. Specifically, it plays a key role in the Mannich reaction, leading to the formation of novel diazacrown ether derivatives. [] This reaction is crucial for creating compounds with potential applications in metal ion complexation, particularly for barium ions. []

Q2: The research mentions the synthesis of "novel 8-hydroxyquinoline-containing diaza-18-crown-6 ligands." What is the connection between these ligands and this compound?

A: While this compound itself doesn't directly appear in the final structure of 8-hydroxyquinoline-containing diaza-18-crown-6 ligands, it acts as a precursor in their synthesis. The research utilizes the Mannich reaction with this compound to create a specific type of diazacrown ether. [] This synthesized diazacrown ether can then be further modified or used as a building block to ultimately create the 8-hydroxyquinoline-containing diaza-18-crown-6 ligands.

Q3: The research highlights the potential of certain synthesized compounds as "chromophoric or fluorophoric sensors." Can you elaborate on this aspect in relation to the use of this compound?

A: The research suggests that the metal ion complexes formed with some of the synthesized ligands, which are derived using this compound as a starting material, exhibit distinct UV-visible spectral changes. [] This property indicates their potential to act as chromophoric sensors, meaning they change color upon binding to specific metal ions. This color change allows for the detection and potentially the quantification of those metal ions in a given solution. Similarly, the potential for fluorophoric behavior suggests these complexes might emit fluorescence upon metal ion binding, offering another sensitive detection method.

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